2-[(But-3-yn-2-yl)amino]benzoic acid
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Overview
Description
2-[(But-3-yn-2-yl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a but-3-yn-2-yl group attached to the amino group of the benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with but-3-yn-2-ylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria by interfering with the signaling molecules involved in cell-to-cell communication . Additionally, its structural features allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folate and its antimicrobial properties.
2,3-Dimethoxybenzoic acid: Used in the synthesis of benzamide derivatives with antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzoic acid: Another benzamide derivative with potential therapeutic applications.
Uniqueness
2-[(But-3-yn-2-yl)amino]benzoic acid is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-3-8(2)12-10-7-5-4-6-9(10)11(13)14/h1,4-8,12H,2H3,(H,13,14) |
InChI Key |
UFPWITLDSKZSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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